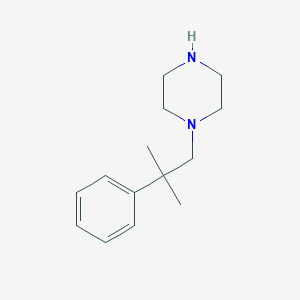

1-(2-Methyl-2-phenylpropyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methyl-2-phenylpropyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-14(2,13-6-4-3-5-7-13)12-16-10-8-15-9-11-16/h3-7,15H,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHYEDFBLSFZKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCNCC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Modifications of 1 2 Methyl 2 Phenylpropyl Piperazine and Analogues

Established Synthetic Pathways for Piperazine (B1678402) Derivatives

The piperazine core is a versatile building block, and its functionalization, particularly at the nitrogen atoms, is central to creating a diverse range of chemical entities. The primary methods for achieving N-substitution involve creating new carbon-nitrogen bonds through well-established reactions.

Alkylation and Reductive Amination as Core Synthetic Approaches

N-alkylation and reductive amination stand out as the most fundamental and widely employed methods for synthesizing N-alkyl piperazine derivatives. mdpi.comnih.gov

N-Alkylation involves the nucleophilic substitution reaction between a piperazine nitrogen and an alkyl halide or sulfonate. mdpi.com This approach is straightforward but can be complicated by the potential for di-alkylation, where both nitrogen atoms of the piperazine ring react. google.com To achieve mono-alkylation, several strategies are used:

Use of a large excess of piperazine: This statistical approach favors the mono-substituted product. researchgate.net

Protection of one nitrogen atom: Using a protecting group, such as tert-butyloxycarbonyl (Boc), allows for the selective alkylation of the unprotected nitrogen. The protecting group can then be removed in a subsequent step. researchgate.net

Formation of a monopiperazinium salt: Reacting piperazine with one equivalent of acid creates a salt that is less reactive towards a second alkylation, thus favoring the N-monoalkylated product. google.com

The synthesis of N-alkylpiperazines can be achieved by alkylating N-acetylpiperazine and subsequently hydrolyzing the acetyl group. researchgate.net For instance, the synthesis of Ponatinib and Nintedanib involved the N-alkylation of piperazine using reactive alkyl halides. nih.gov

Reductive Amination is another cornerstone of piperazine synthesis, offering a powerful method for installing alkyl groups. mdpi.com This reaction involves the condensation of a piperazine with a carbonyl compound (an aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. researchgate.netnih.gov Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). nih.govnih.gov This method is highly versatile and has been utilized in the synthesis of numerous piperazine-containing drugs. mdpi.com It is also a key step in flow chemistry-based syntheses. nih.gov A significant advantage of reductive amination over alkylation is that it avoids the formation of quaternary ammonium (B1175870) salts. researchgate.net

Table 1: Comparison of Core Synthetic Approaches for N-Alkylation

| Method | Description | Key Reagents | Advantages | Challenges | Citations |

|---|---|---|---|---|---|

| Direct Alkylation | Nucleophilic substitution on an alkyl halide/sulfonate. | Piperazine, Alkyl Halide, Base (e.g., K₂CO₃) | Simple, direct. | Risk of di-alkylation, formation of quaternary salts. | mdpi.comresearchgate.netresearchgate.net |

| Reductive Amination | Condensation with an aldehyde/ketone followed by reduction. | Piperazine, Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | High selectivity for mono-alkylation, avoids quaternization. | Requires a suitable carbonyl precursor. | mdpi.comresearchgate.netnih.gov |

| Protected Piperazine | Alkylation of a mono-protected piperazine (e.g., N-Boc-piperazine). | N-Boc-piperazine, Alkyl Halide, Base, Deprotection Agent (e.g., TFA, HCl) | Excellent control over mono-substitution. | Requires additional protection/deprotection steps. | researchgate.net |

General Methodologies for N-Substitution on the Piperazine Ring

Beyond the core methods of alkylation and reductive amination, the toolkit for N-substitution on the piperazine ring is extensive. For the synthesis of N-aryl piperazines , which are crucial components of many biologically active compounds, several transition-metal-catalyzed cross-coupling reactions are prominent. sci-hub.st These include:

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and piperazine. mdpi.comnih.gov

Ullmann-Goldberg Reaction: A copper-catalyzed reaction analogous to the Buchwald-Hartwig amination. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): This reaction is feasible when the aromatic ring is activated by electron-withdrawing groups. mdpi.comnih.gov

Alternatively, the piperazine ring itself can be constructed from precursors. A classic method involves the reaction of an aniline (B41778) with N,N-bis(2-haloethyl)amine. sci-hub.stresearchgate.net Another approach involves the reductive cyclization of dioximes, which can be formed from primary amines. mdpi.com

Specific Synthetic Routes for Phenylpropyl Piperazine Structures

The synthesis of molecules containing a phenylpropyl group attached to a piperazine ring, such as 1-(2-Methyl-2-phenylpropyl)piperazine, requires specific strategies for introducing the side chain or building the entire framework.

Derivatization of the Piperazine Core and Side Chain Introduction

A common and flexible approach involves coupling a pre-formed, functionalized piperazine core with a suitable phenylpropyl side chain precursor. Research into analogues of dopamine (B1211576) transporter (DAT) inhibitors provides a clear example of this strategy. acs.org In the synthesis of 2- and 3-substituted-3-phenylpropyl piperazine analogues, a key intermediate such as 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine is coupled with a substituted phenylpropanoic acid. acs.org This coupling is typically achieved using a peptide coupling agent like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI), which forms an amide bond. The resulting amide is then reduced to the desired alkyl amine using a reducing agent such as an aluminum hydride (e.g., alane). acs.org

This sequence can be summarized as:

Amide Coupling: Piperazine derivative + Phenylpropanoic acid derivative → Amide intermediate

Reduction: Amide intermediate → Final Phenylpropyl Piperazine product

This modular approach allows for significant diversity by simply changing the substituted phenylpropanoic acid used in the first step. acs.org

Synthesis of Methyl and Phenylpropyl Moieties within Piperazine Frameworks

The specific introduction of the 2-methyl-2-phenylpropyl moiety can be envisioned through several routes based on established chemical principles. A reductive amination pathway would involve reacting piperazine with 2-methyl-2-phenylpropanal. Alternatively, an alkylation route would use a reactive derivative like 2-methyl-2-phenylpropyl bromide.

The synthesis of related structures often involves building the piperazine ring onto a fragment that already contains the desired phenylalkyl moiety. For example, the synthesis of certain antimalarial 4(1H)-quinolones involved the alkylation of various substituted piperazines with nitrophenethyl bromides. nih.gov The nitro group was subsequently reduced to an aniline, which then underwent a Gould-Jacob reaction sequence to form the quinolone core. nih.gov This highlights a strategy where the piperazine is introduced onto a pre-existing phenylalkyl structure.

Another relevant transformation is the reduction of a piperazinone. The synthesis of 2-(2-Methylpropyl)-1-(phenylmethyl)piperazine was accomplished by the lithium aluminum hydride (LAH) reduction of the corresponding 3-(2-methylpropyl)-4-(phenylmethyl)piperazinone. prepchem.com This demonstrates how a carbonyl group within the piperazine ring system can serve as a handle for introducing substituents via reduction.

Table 2: Synthetic Routes to Phenylpropyl Piperazines

| Route | Description | Key Intermediates | Key Reactions | Citations |

|---|---|---|---|---|

| Amide Coupling & Reduction | Coupling of a piperazine with a phenylpropanoic acid, followed by amide reduction. | Piperazine, Phenylpropanoic acid, Amide | EDCI coupling, Alane or LAH reduction | acs.org |

| Sidechain Alkylation | Alkylation of a piperazine with a reactive phenylpropyl derivative. | Piperazine, Nitrophenethyl bromide | Nucleophilic substitution, Nitro reduction | nih.gov |

| Piperazinone Reduction | Reduction of a piperazinone precursor containing the desired side chain. | Substituted Piperazinone | LAH reduction | prepchem.com |

Chiral Synthesis and Stereochemical Considerations in Analogues

Introducing chirality into piperazine-based structures is of paramount importance for developing selective therapeutic agents. The synthesis of enantiomerically pure analogues can be approached in several ways.

A highly effective strategy is the use of a chiral pool approach , where the synthesis starts from an enantiomerically pure building block. For instance, the synthesis of optically pure (S)- and (R)-2-methoxy-3-phenylpropyl piperazine analogues was achieved by starting with commercially available l- and d-3-phenyllactic acids, respectively. acs.org These chiral acids were converted into the corresponding (S)- and (R)-2-methoxy-3-phenylpropanoic acids, which were then coupled with the piperazine core and reduced, preserving the stereochemistry. acs.org

Asymmetric catalysis offers another powerful route. This includes methods like:

Asymmetric Hydrogenation: Iridium-catalyzed asymmetric hydrogenation of pyrazine (B50134) precursors can yield chiral piperazines with high enantiomeric excess. acs.org

Asymmetric Lithiation: The use of a chiral ligand, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, can direct the lithiation of an N-Boc protected piperazine to occur asymmetrically, allowing for the enantioselective introduction of substituents. mdpi.com

However, maintaining stereochemical integrity can be challenging. In one reported synthesis of a 3-phenyl-substituted piperazine derivative, the route started from a chiral amino acid. nih.gov While the initial steps proceeded without issue, the final product was found to have completely racemized, with the loss of stereochemistry attributed to the reductive amination step. nih.gov This underscores the critical need to carefully select reaction conditions to avoid epimerization or racemization when dealing with chiral centers, particularly those adjacent to carbonyl or imine functionalities. The development of asymmetric syntheses for carbon-substituted piperazines remains an active and important area of research. rsc.org

Enantioselective Synthesis and Profiling of Isomers

While specific studies on the enantioselective synthesis of this compound are not extensively detailed in the available literature, general strategies for preparing chiral piperazines can be applied. One common approach involves the use of a chiral pool, starting from readily available enantiopure precursors like amino acids. For instance, a stereoselective synthesis of a chiral piperazine has been achieved starting from S-phenylalanine, employing key steps such as reductive amination and a highly diastereoselective alkylation to establish the desired stereochemistry. researchgate.netclockss.org Another strategy involves the asymmetric lithiation of a protected piperazine, followed by the introduction of a substituent, which has been shown to produce enantiomerically enriched piperazines.

The separation of enantiomers, a process known as chiral resolution, is also a viable method to obtain the individual isomers. This can be achieved through techniques such as chiral chromatography, which utilizes a chiral stationary phase to selectively interact with and separate the enantiomers.

The pharmacological profiling of the individual enantiomers of a chiral piperazine derivative is crucial, as the spatial arrangement of the atoms can dramatically affect its interaction with biological targets. Research on analogous chiral methyl-substituted aryl piperazinium compounds has demonstrated that the stereochemistry of the methyl group on the piperazine ring plays a pivotal role in determining the compound's selectivity for different receptor subtypes.

A study on phenylpiperazine (PP) compounds revealed that the introduction of a methyl group at the C2 position of the piperazine ring resulted in stereoisomers with distinct selectivities for α7 and α9 nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov The S- and R-isomers of a related compound, PA-EMPP, displayed different agonist activities at these receptors. nih.gov This highlights the critical role of chirality in fine-tuning the pharmacological profile of such compounds. nih.gov

For instance, the (S)-isomer might show a higher affinity or efficacy at one receptor subtype, while the (R)-isomer could be more active at another, or even act as an antagonist. This differential activity is attributed to the specific three-dimensional fit between the enantiomer and the chiral binding pocket of the receptor. nih.gov

To illustrate the potential differences in the pharmacological profiles of the enantiomers of a compound like this compound, the following data tables present findings from a study on analogous chiral methyl-substituted piperazinium compounds. These tables showcase the distinct agonist activities of the stereoisomers at different nicotinic acetylcholine receptor subtypes.

Table 1: Agonist Activity of Chiral Piperazinium Isomers at Human α7 nAChRs

| Compound | EC₅₀ (μM) | Iₘₐₓ (relative to ACh) |

| (2S)-Isomer Analogue | 15 ± 2 | 0.8 ± 0.04 |

| (2R)-Isomer Analogue | 25 ± 3 | 0.7 ± 0.05 |

Data adapted from a study on analogous chiral methyl-substituted piperazinium compounds. nih.gov EC₅₀ represents the half-maximal effective concentration, and Iₘₐₓ represents the maximum response relative to acetylcholine (ACh).

Table 2: Agonist Activity of Chiral Piperazinium Isomers at Human α9α10 nAChRs

| Compound | EC₅₀ (μM) | Iₘₐₓ (relative to ACh) |

| (2S)-Isomer Analogue | 8 ± 1 | 1.1 ± 0.06 |

| (2R)-Isomer Analogue | 30 ± 5 | 0.5 ± 0.03 |

Data adapted from a study on analogous chiral methyl-substituted piperazinium compounds. nih.gov EC₅₀ represents the half-maximal effective concentration, and Iₘₐₓ represents the maximum response relative to acetylcholine (ACh).

The data in these tables clearly demonstrate that the stereochemistry at the C2 position of the piperazine ring significantly influences the agonist potency and efficacy at these nAChR subtypes. Such findings strongly suggest that the (R)- and (S)-enantiomers of this compound would also exhibit distinct pharmacological profiles. The synthesis and evaluation of these individual isomers are therefore essential steps in the development of selective and effective therapeutic agents. The presence of a chiral center necessitates a thorough investigation of each enantiomer, as one may possess the desired therapeutic activity while the other could be less active, inactive, or even contribute to undesirable side effects. nih.gov

Pre-clinical Pharmacological Data for this compound Not Available in Publicly Accessible Research

Following a comprehensive review of publicly available scientific literature, no specific pre-clinical data was found for the chemical compound this compound corresponding to the requested pharmacological characterization. The search encompassed in vitro assays for receptor binding and enzyme inhibition, cell-based functional activity studies, and in vivo evaluations in central nervous system, anti-infective, and anticancer animal models.

While the piperazine chemical scaffold is a common feature in a wide array of pharmacologically active agents, and extensive research exists on various derivatives, information detailing the specific biological activities of this compound remains absent from the reviewed sources.

Research on other phenylpiperazine derivatives has revealed a broad spectrum of biological activities. For instance, various compounds within this class have been investigated for their affinity for monoamine transporters and G-protein coupled receptors, such as dopamine and serotonin (B10506) receptors. nih.govnih.gov Some piperazine derivatives have been evaluated for their potential to inhibit enzymes like monoamine oxidase or to modulate signaling pathways such as mTORC1. Studies on different piperazine-containing molecules have also included cytotoxicity screening against cancer cell lines and functional assays to measure neurotransmitter reuptake inhibition.

In the context of in vivo studies, numerous piperazine analogues have been assessed in animal models for central nervous system disorders, including models of anxiety, depression, and neurodegenerative diseases like Alzheimer's. nih.gov Furthermore, the anti-infective and anticancer properties of novel piperazine derivatives are areas of active investigation, with some compounds being tested in relevant animal models. nih.govnih.gov

However, it must be reiterated that these findings pertain to the broader class of piperazine derivatives and not to this compound itself. The absence of specific data for this compound prevents the creation of a detailed pharmacological profile as requested.

Pharmacological Characterization of 1 2 Methyl 2 Phenylpropyl Piperazine in Pre Clinical Models

In Vivo Pharmacological Evaluation in Relevant Animal Models

General High-Throughput In Vivo Screening Paradigms

In the preclinical pharmacological evaluation of novel chemical entities, high-throughput in vivo screening paradigms are instrumental for rapidly assessing the potential physiological and behavioral effects of a compound. While specific high-throughput screening data for 1-(2-Methyl-2-phenylpropyl)piperazine is not extensively documented in publicly available literature, the pharmacological characterization of structurally related piperazine (B1678402) derivatives, such as benzylpiperazine and phenylpiperazine analogues, provides a valuable framework for understanding the types of in vivo assays employed for this class of compounds. These screening methods are designed to evaluate a compound's activity across various biological targets and behavioral domains, offering insights into its potential therapeutic applications or abuse liability.

General in vivo screening for piperazine derivatives often involves a battery of behavioral and physiological tests in rodent models. These assays are selected to identify a broad spectrum of central nervous system (CNS) activity. For instance, locomotor activity assessments are fundamental in determining whether a compound has stimulant, depressant, or no significant effect on spontaneous movement. The conditioned place preference (CPP) test is another widely used paradigm to evaluate the rewarding or aversive properties of a substance, which can be indicative of its abuse potential. nih.gov

Furthermore, the pharmacological profile of these compounds is often characterized through their interaction with various neurotransmitter systems. For example, studies on 1-benzylpiperazine (B3395278) (BZP) have investigated its effects on dopaminergic and serotonergic pathways, which are known to be involved in its rewarding properties. nih.gov The involvement of specific receptor subtypes is often dissected using selective antagonists to block the effects of the compound . nih.gov For instance, the rewarding effects of BZP have been shown to be attenuated by dopamine (B1211576) D1-like and serotonin-3 receptor antagonists. nih.gov

In addition to behavioral assays, in vivo microdialysis is a technique employed to measure the extracellular concentrations of neurotransmitters like dopamine and serotonin (B10506) in specific brain regions following the administration of a compound. nih.gov This provides direct evidence of a compound's ability to modulate neurotransmitter release or reuptake. For example, 1-(m-chlorophenyl)piperazine (mCPP) has been shown to increase extracellular serotonin levels in the nucleus accumbens of rats. nih.gov

The following table summarizes preclinical in vivo findings for several piperazine derivatives that are structurally related to this compound. This data is illustrative of the types of results generated in general screening paradigms.

Interactive Data Table: Preclinical In Vivo Data for Selected Piperazine Derivatives

| Compound Name | Animal Model | Assay | Key Findings |

| 1-Benzylpiperazine (BZP) | Rat | Conditioned Place Preference | Induced dose-dependent place preference, suggesting rewarding properties. nih.gov |

| Rat | Locomotor Activity | Increases locomotor activity. nih.gov | |

| 1-(3-Chlorophenyl)piperazine (mCPP) | Rat | In Vivo Microdialysis | Increased extracellular serotonin in the nucleus accumbens. nih.gov |

| Rat | Locomotor Activity | Produced a significant decrease in locomotor activity at higher doses. nih.gov | |

| Dibenzylpiperazine (DBZP) | Rat | Locomotor Activity | Did not produce stimulant-like effects on spontaneous locomotion, similar to mCPP. nih.gov |

| Rat | Drug Discrimination | Fully substituted for the discriminative stimulus effects of (+)-methamphetamine. nih.gov | |

| 3-Cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | Mouse | Pain Models | Showed significant antinociceptive and anti-allodynic effects. acs.orgnih.gov |

This compilation of data from related compounds underscores the multifaceted approach of in vivo screening in preclinical psychopharmacology. The assays range from broad behavioral observations to specific neurochemical measurements, all aimed at building a comprehensive pharmacological profile of a novel compound.

Elucidation of Mechanism of Action and Molecular Interactions of 1 2 Methyl 2 Phenylpropyl Piperazine

Identification of Primary Molecular Targets

Research into 1-(2-Methyl-2-phenylpropyl)piperazine has identified several key molecular targets, primarily within the central nervous system. The compound shows a high degree of selectivity for the vesicular monoamine transporter-2, with other interactions noted on specific ion channels.

Neurotransmitter Receptors and Transporters (Dopamine, Serotonin (B10506), Noradrenaline Systems)

The principal molecular target of this compound is the vesicular monoamine transporter-2 (VMAT2), a critical protein for packaging neurotransmitters like dopamine (B1211576) into synaptic vesicles. nih.govnih.gov The compound is a potent and selective inhibitor of dopamine uptake at VMAT2. nih.govnih.govresearchgate.net Studies have demonstrated that it exhibits a significantly higher affinity for VMAT2 compared to the plasma membrane dopamine transporter (DAT) and the serotonin transporter (SERT), with one report noting a selectivity of over 50-fold for VMAT2 versus DAT and SERT. nih.gov

The interaction with VMAT2 is competitive with dopamine uptake and has been shown to inhibit methamphetamine-evoked dopamine release from striatal slices. nih.govnih.govnih.gov Unlike methamphetamine, this compound does not inhibit monoamine oxidase. nih.gov In contrast to related compounds such as lobeline, this compound does not interact with the agonist recognition sites on α4β2* and α7* nicotinic receptors, highlighting its specific mechanism of action. nih.govnih.gov

Table 1: Binding Affinity and Inhibitory Concentrations of this compound for Neurotransmitter Transporters This table is interactive. You can sort and filter the data.

| Target | Affinity / Potency (Value) | Assay Type | Source |

|---|---|---|---|

| Vesicular Monoamine Transporter-2 (VMAT2) | Ki = 29 nM | [3H]Dopamine Uptake Inhibition | nih.gov |

| Vesicular Monoamine Transporter-2 (VMAT2) | EC50 = 15.5 nM (High-affinity site) | [3H]Dopamine Release | nih.gov |

| Vesicular Monoamine Transporter-2 (VMAT2) | EC50 = 29.3 µM (Low-affinity site) | [3H]Dopamine Release | nih.gov |

| Vesicular Monoamine Transporter-2 (VMAT2) | Ki = 8.29 µM | [3H]Dihydrotetrabenazine Binding | nih.gov |

| Dopamine Transporter (DAT) | >50-fold less affinity than for VMAT2 | Comparative Binding | nih.gov |

| Serotonin Transporter (SERT) | >50-fold less affinity than for VMAT2 | Comparative Binding | nih.gov |

Histamine (B1213489) Receptors (e.g., H3 Receptor Ligands)

While the piperazine (B1678402) chemical scaffold is a common feature in many compounds designed as histamine H3 receptor ligands, current scientific literature does not provide evidence that this compound itself acts as a ligand for histamine receptors. nih.govnih.govmdpi.com Searches for direct interactions between this specific compound and histamine receptor subtypes have not yielded positive findings.

Kinase Inhibition Profiles (e.g., mTORC1)

There is no available data from the reviewed scientific literature to suggest that this compound has a significant kinase inhibition profile. Its mechanism of action does not appear to involve the direct inhibition of kinases such as mTORC1.

Other Identified Biological Macromolecules (e.g., DNA Gyrase, Ion Channels, ABCG2 Transporters)

Beyond neurotransmitter transporters, this compound has been found to interact with specific ion channels. A significant finding was its high-affinity inhibition of the human-ether-a-go-go related gene (hERG) channel, a critical potassium ion channel involved in cardiac repolarization. nih.govnih.gov The compound exhibited an IC₅₀ value of approximately 800 nM for the [³H]dofetilide binding site on the hERG channel. nih.gov This interaction was considered a potential liability, ultimately halting its further development as a pharmacotherapy. nih.govnih.gov No evidence was found in the searched literature for its interaction with DNA gyrase or ABCG2 transporters.

Ligand-Target Interaction Analysis

The interaction between this compound and its primary target, VMAT2, is multifaceted and has been characterized in detail.

Characterization of Binding Sites and Modes

The binding of this compound to VMAT2 is not limited to a single site. Evidence supports a model where the compound interacts with several distinct sites on the transporter protein. nih.govnih.govresearchgate.net These include a high-affinity site at the extravesicular surface responsible for dopamine uptake and at least two separate intravesicular sites that modulate dopamine release. nih.govresearchgate.net One intravesicular release site is characterized as high-affinity and is sensitive to inhibition by tetrabenazine (B1681281) and reserpine, while the other is a low-affinity site that is insensitive to these classical VMAT2 inhibitors. nih.gov

Furthermore, the compound displays a low affinity for the traditional [³H]dihydrotetrabenazine (DTBZ) binding site, which distinguishes its binding profile from that of tetrabenazine. nih.govresearchgate.net The inhibition of methamphetamine-evoked dopamine release by this compound is consistent with a surmountable allosteric mechanism. nih.govnih.gov This indicates that it binds to a site on VMAT2 that is different from the one used by methamphetamine. This allosteric binding induces a conformational change in the VMAT2 protein, which in turn reduces the affinity of the transporter for methamphetamine without altering its efficacy for releasing dopamine. nih.gov

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound (GZ-793A) |

| Dopamine |

| Serotonin |

| Noradrenaline |

| Methamphetamine |

| Lobeline |

| Lobelane |

| Tetrabenazine |

| Dihydrotetrabenazine (DTBZ) |

| Reserpine |

Exploration of Allosteric Modulation (if observed)

Based on a thorough review of the available scientific literature, there is currently no direct evidence to suggest that this compound (MT-45) functions as an allosteric modulator at the µ-opioid receptor or any other receptor. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, and in doing so, they can modify the affinity or efficacy of the endogenous ligand or a primary agonist.

The research on MT-45 consistently characterizes it as a direct agonist at the µ-opioid receptor, meaning it binds to the same site as endogenous opioids and other traditional opioid agonists to elicit its effect. The data on its functional activity, such as the inhibition of cAMP production, are all consistent with a classical orthosteric agonist mechanism of action. nih.gov

While some piperazine-containing compounds have been investigated as allosteric modulators of other receptors, this property has not been reported for MT-45. Therefore, the current understanding of its pharmacology is confined to its direct agonistic activity at opioid receptors and the subsequent downstream signaling, as well as the off-target effects of its metabolites.

Table of Chemical Compounds

Structure Activity Relationship Sar Studies of 1 2 Methyl 2 Phenylpropyl Piperazine and Its Analogues

Impact of Piperazine (B1678402) Ring Substitutions on Biological Activity

The piperazine ring is a critical component of 1-(2-methyl-2-phenylpropyl)piperazine, and substitutions on this ring have been shown to significantly modulate the compound's pharmacological profile.

Effects of N-Substitution Patterns

The nature of the substituent on the second nitrogen atom (N4) of the piperazine ring plays a pivotal role in determining the biological activity of these compounds. In a series of phenylpiperazine derivatives synthesized for their acaricidal activity, a variety of substituents on the piperazine ring were explored. It was found that even a simple methyl group could lead to significant activity. The elongation of the alkyl chain, for instance to a butyl group, resulted in decreased activity, whereas a bulkier benzyl (B1604629) group maintained good activity. Further substitutions on the benzyl group itself showed that the position of the substituent was crucial, with the para position being the most active. Current time information in Dumfries and Galloway, GB.

In the context of developing dopamine (B1211576) reuptake inhibitors, analogues of GBR 12909, which features a phenylpropyl substituent on the piperazine N-terminus, have been extensively studied. Replacing the N-methyl substituent with various alkyl and arylalkyl groups has been a key strategy to optimize dopamine transporter (DAT) selectivity and avoid off-target effects like muscarinic M1 receptor binding. Current time information in Dumfries and Galloway, GB. For instance, the replacement of the piperazine ring in the GBR structure with other diamine moieties, such as in chiral pyrrolidine (B122466) derivatives, has led to compounds with substantially higher selectivity for the dopamine transporter over the serotonin (B10506) transporter. nih.gov

Studies on N-N-substituted piperazine derivatives have also highlighted the importance of these substitutions for modulating activity at various receptors, including the transient receptor potential cation channel, subfamily C, member 6 (TRPC6), which is a target for Alzheimer's disease therapy. nih.gov

Role of the Methyl Group within the Phenylpropyl Side Chain

The methyl group at the 2-position of the phenylpropyl side chain in this compound is a key structural feature. While direct SAR studies isolating the effect of this specific methyl group are not extensively detailed in the provided search results, inferences can be drawn from related compounds. For example, in the acyl piperazine opioid, 2-methyl-AP-237, the introduction of a methyl group at the 2-position of the piperazine ring itself creates a chiral center, leading to (S)- and (R)-enantiomers. service.gov.uk This highlights that even small alkyl substitutions can have significant stereochemical and, consequently, biological implications.

In broader studies of dopamine uptake inhibitors, the potency is shown to increase with the elongation of the aliphatic side chain from a methyl to a propyl group, following an inverted U-shaped curve for psychostimulant response. mdpi.com This suggests that the size and branching of the alkyl chain are critical for optimal interaction with the target. While not directly about the 2-methylpropyl group, this underscores the sensitivity of the biological target to the alkyl chain's structure.

Influence of Phenylpropyl Moiety Modifications

The phenylpropyl moiety is another key pharmacophoric element where modifications can lead to profound changes in pharmacological activity.

Substitutions on the Phenyl Ring and their Pharmacological Consequences

Substitutions on the phenyl ring of the phenylpropyl moiety have been shown to be a critical determinant of activity and selectivity. In a study of phenylpiperazine derivatives as acaricides, the introduction of a fluorine atom at the 2-position of the benzene (B151609) ring increased activity compared to the unsubstituted compound. Current time information in Dumfries and Galloway, GB.

In the context of dopamine transporter inhibitors, analogues of GBR 12909 and GBR 12935 with substituents on the phenylpropyl side chain have been synthesized and evaluated. For instance, in a series of 2- and 3-substituted-3-phenylpropyl analogues, various substituents including amino, fluoro, hydroxyl, methoxyl, methyl, methylene (B1212753), and oxo groups were explored. In the C2 series, a substituent in the S-configuration with a lone pair of electrons significantly enhanced DAT affinity, whereas steric hindrance was detrimental. wikipedia.org

Furthermore, in a series of N-(substituted phenyl)-/N-diphenylmethyl-piperazine-based conjugates with antimycobacterial activity, it was noted that the presence of substituents on the phenyl ring, whether electron-donating or electron-withdrawing, influenced the compound's potential to act as a general pump inhibitor. Current time information in Lancashire, GB.

| Compound/Modification | Biological Target/Activity | Key Finding | Reference |

| 2-Fluoro substitution on phenyl ring | Acaricidal activity | Increased activity against T. urticae | Current time information in Dumfries and Galloway, GB. |

| S-configured C2 substituent with lone pair | Dopamine Transporter (DAT) affinity | Significantly enhanced affinity | wikipedia.org |

| Electron-donating/withdrawing substituents on phenyl ring | General pump inhibitor potential | Influenced inhibitory potential | Current time information in Lancashire, GB. |

Alterations in Alkyl Chain Length and Branching

The length and branching of the alkyl chain connecting the piperazine and phenyl moieties are crucial for biological activity. Studies on synthetic cathinones have shown that the potency of dopamine uptake inhibitors increases as the aliphatic side chain is elongated from a methyl to a propyl group, but then decreases with further extension to butyl and pentyl groups, indicating an optimal chain length for activity. mdpi.com

In a series of cannabimimetic indoles, the N-1 alkyl side chain length was found to be critical for high-affinity binding to cannabinoid receptors, with an optimal length of a five-carbon chain. Extending the chain to a heptyl group led to a dramatic decrease in binding. nih.gov Although this is a different class of compounds, it illustrates the general principle of an optimal alkyl chain length for receptor interaction.

Similarly, for phenylpiperazine derivatives with acaricidal activity, elongating the alkyl chain to a butyl group led to a decrease in activity. Current time information in Dumfries and Galloway, GB.

| Modification | Compound Class | Effect on Activity | Reference |

| Elongation from methyl to propyl | Synthetic Cathinones (DAT inhibitors) | Increased potency | mdpi.com |

| Elongation from butyl to pentyl | Synthetic Cathinones (DAT inhibitors) | Decreased potency | mdpi.com |

| Elongation to a butyl group | Phenylpiperazine derivatives (acaricides) | Decreased activity | Current time information in Dumfries and Galloway, GB. |

| Extension to a heptyl group | Cannabimimetic indoles (CB receptor binders) | Dramatic decrease in binding | nih.gov |

Heteroaromatic Replacements for the Phenyl Ring

Replacing the phenyl ring of the phenylpropyl moiety with a heteroaromatic ring is a common strategy in medicinal chemistry to modulate physicochemical properties and biological activity. In a series of heteroaromatic analogues of GBR 12935 and GBR 12909, the benzene ring in the phenylpropyl side chain was replaced with thiophene, furan, or pyridine (B92270) rings. These analogues exhibited high affinity and selectivity for the dopamine transporter.

Specifically, both thiophene-containing and pyridine-containing derivatives displayed potency comparable to the parent compound in decreasing cocaine-maintained responding in rhesus monkeys. Among bicyclic fused-ring congeners, an indole-containing analogue showed the greatest affinity for binding to the DAT. This indicates that heteroaromatic rings are well-tolerated and can even enhance binding affinity and selectivity.

| Heteroaromatic Replacement | Parent Compound | Effect on DAT Affinity/Activity | Reference |

| Thiophene | GBR 12935/12909 | High affinity and selectivity maintained | |

| Furan | GBR 12935/12909 | High affinity and selectivity maintained | |

| Pyridine | GBR 12935/12909 | High affinity and selectivity maintained | |

| Indole | GBR 12909 analogue | Greatest affinity for DAT binding |

Stereochemical Effects on Pharmacological Activity and Selectivity

The principle that stereoisomers can exhibit different pharmacological activities is a fundamental concept in medicinal chemistry. For piperazine-containing compounds, chirality can be introduced at various positions, including on the piperazine ring itself or on its substituents. This chirality profoundly influences both the potency and selectivity of the molecule.

For instance, studies on analogues where a methyl group is introduced onto the piperazine ring have demonstrated significant stereochemical effects. In a series of chiral methyl-substituted aryl piperazinium compounds, the position of the methyl group on the piperazine ring was found to be critical for activity at nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov Specifically, methylation at the C2 position of the piperazine ring led to selective effects on α7 and α9/α10 nAChR activity, whereas substitution at the C3 position was generally detrimental to activity. nih.gov This highlights that even subtle changes in the position of a chiral center can dramatically alter the pharmacological profile of a piperazine derivative.

The differential effects of the (S)- and (R)-isomers of these 2-methylpiperazine (B152721) analogues further underscore the importance of stereochemistry. The specific stereoisomers displayed varying degrees of agonist activity and selectivity between different nAChR subtypes. nih.gov This enantioselectivity suggests that the respective receptors have specific steric requirements for binding and activation, and only the correct three-dimensional arrangement allows for an optimal interaction.

While direct data on the enantiomers of this compound are not available, research on structurally related compounds provides a strong basis for inferring that its stereoisomers would likely exhibit different pharmacological properties. For example, in a series of non-piperazine analogues of other dopamine transporter inhibitors, structural modifications significantly affected their reuptake inhibition and transporter selectivity. nih.gov This principle of structural sensitivity would almost certainly apply to the stereoisomers of this compound.

The general findings in the field of piperazine derivatives consistently point towards stereochemistry being a key determinant of pharmacological activity. Many piperazine derivatives with central nervous system activity, such as those targeting monoamine pathways, owe their specific effects to their unique three-dimensional structures. nih.gov Therefore, it is highly probable that the (R)- and (S)-enantiomers of this compound would display differences in their affinity and selectivity for their biological targets. However, without specific experimental data from studies involving the resolution and pharmacological evaluation of these enantiomers, a detailed structure-activity relationship for the stereoisomers of this particular compound cannot be definitively established.

Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the computational chemistry and molecular modeling of the compound This compound for the detailed topics requested in the outline.

While extensive research exists for the broader class of phenylpiperazine derivatives in areas of in silico design, QSAR, and molecular simulations, this specific molecule has not been the subject of dedicated studies in the public domain. Computational drug design and molecular modeling are powerful tools in chemical research, often applied to series of compounds to understand their structure-activity relationships. General methodologies for these techniques are well-established:

In Silico Ligand Design and Virtual Screening: These computational techniques are employed to identify promising drug candidates from large databases of chemical compounds. nih.govnih.gov Methods like structure-based and ligand-based virtual screening help in narrowing down potential molecules for further experimental testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govanalchemres.orgarxiv.org This involves calculating molecular descriptors that quantify various aspects of a molecule's structure and using statistical methods to correlate them with activity. mdpi.comresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds. nih.govnih.gov

Molecular Docking and Dynamics Simulations: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and conformation. nih.govjetir.orgconnectjournals.com Molecular dynamics (MD) simulations further investigate the stability of the ligand-protein complex over time, revealing detailed atomic and molecular level interactions. mdpi.com

However, without specific studies on This compound , it is not possible to provide detailed research findings, data tables, or analysis as requested. The scientific community has applied these methods to other piperazine-containing molecules to explore their potential as therapeutic agents. For instance, QSAR models have been developed for various piperazine derivatives to predict their anticancer or other biological activities, identifying key molecular features that influence their potency. mdpi.comnih.gov Similarly, molecular docking and dynamics simulations have been used to characterize the binding of different phenylpiperazine ligands to their biological targets. nih.govjksus.orgmdpi.com

Should research on This compound be published in the future, a similar application of these computational methods would be expected to elucidate its potential biological activities and mechanisms of action.

Computational Chemistry and Molecular Modeling for 1 2 Methyl 2 Phenylpropyl Piperazine Research

Conformational Analysis of the Piperazine (B1678402) Scaffold and its Side Chains

The therapeutic efficacy and pharmacological profile of a molecule are intrinsically linked to its three-dimensional structure. For flexible molecules such as 1-(2-Methyl-2-phenylpropyl)piperazine, a comprehensive understanding of their conformational landscape is paramount. Computational chemistry and molecular modeling serve as powerful tools to elucidate the preferred spatial arrangements of the piperazine scaffold and its substituent side chains, providing insights into receptor binding and biological activity.

In the case of this compound, the large 2-methyl-2-phenylpropyl group attached to one of the nitrogen atoms is expected to have a dominant effect on the conformational equilibrium of the piperazine ring. Due to steric hindrance, this bulky group will preferentially occupy the equatorial position on the chair conformer to minimize unfavorable steric interactions.

Computational studies on various piperazine derivatives have employed a range of methods to analyze conformational preferences. njit.eduresearchgate.net Molecular mechanics force fields, such as MMFF94 and Tripos, have been utilized to perform conformational searches and determine the relative energies of different conformers. njit.edu These methods allow for the exploration of the potential energy surface of the molecule to identify low-energy minima corresponding to stable conformations.

Furthermore, the presence of a solvent can influence the conformational landscape. njit.edu While some studies on piperazine analogs have shown that an implicit aqueous solvation model does not significantly alter the location of conformational minima compared to the vacuum phase, more sophisticated solvation models may be required for a more accurate representation of the behavior of this compound in a biological environment. njit.edu

Detailed Research Findings

While specific experimental or computational studies on the conformational analysis of this compound are not extensively available in the public domain, general principles derived from research on other substituted piperazines can be applied. For instance, studies on 2-substituted piperazines have shown a preference for the axial conformation in certain cases, which can be stabilized by intramolecular hydrogen bonding. nih.gov However, for a 1-substituted piperazine with a bulky group like in this compound, the equatorial position is highly favored to avoid steric clashes.

The following table summarizes the common conformations of the piperazine ring and their general relative energy stability:

| Conformation | Relative Energy (kcal/mol) | Key Features |

| Chair | 0 (most stable) | All bond angles are close to the ideal tetrahedral angle, minimizing angle strain. Staggered arrangement of all C-H and C-N bonds, minimizing torsional strain. nih.gov |

| Twist-Boat | ~5-6 | A more stable boat form that relieves some torsional strain. nih.gov |

| Boat | ~7-8 | Eclipsed bonds on four of the carbon atoms, leading to significant torsional strain. Steric hindrance between the "flagpole" hydrogens. nih.gov |

| Half-Chair | ~10-11 | A high-energy transition state between the chair and twist-boat conformations. nih.gov |

The energetic preference for the chair conformation is a well-established principle in cyclohexane (B81311) and heteroalicyclic chemistry. nih.gov The bulky 2-methyl-2-phenylpropyl substituent on the nitrogen of the piperazine ring in this compound would further stabilize the chair conformation with the substituent in the equatorial position. Any deviation from this conformation would likely be energetically unfavorable.

Computational analyses, such as those using Density Functional Theory (DFT), can provide a more detailed understanding of the electronic structure and its influence on conformational preference. mdpi.com For instance, DFT can be used to calculate the energy differences between the equatorial and axial conformers of this compound with high accuracy, taking into account both steric and electronic effects.

Advanced Analytical Methodologies for this compound in Research Settings

Following a comprehensive search of scientific literature and analytical databases, no specific experimental data or established analytical methodologies were found for the chemical compound this compound.

The requested article, focusing solely on the advanced analytical methodologies for this particular compound, cannot be generated due to the absence of published research findings. The strict requirement to adhere to an outline detailing specific chromatographic and mass spectrometric techniques, as well as sample preparation for this exact molecule, cannot be fulfilled without available scientific data.

While general analytical methods for the broader class of piperazine derivatives are well-documented, the instructions to focus exclusively on "this compound" prevent the inclusion of such generalized information. Methods for compounds such as 1-benzylpiperazine (B3395278) (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), and various other substituted piperazines are extensively described in the literature, but these are not applicable under the current constraints.

Searches for the specific compound by name and potential chemical identifiers did not yield any studies detailing its separation, quantification, or extraction from biological matrices. Therefore, the creation of data tables and the discussion of detailed research findings as requested are not possible.

For reference, a table of compounds that were investigated during the search process is provided below.

Advanced Analytical Methodologies for 1 2 Methyl 2 Phenylpropyl Piperazine in Research Settings

Sample Preparation and Extraction Techniques for Biological Matrices

Accelerated Solvent Extraction (ASE) Applications

Accelerated Solvent Extraction (ASE) is a highly efficient technique for the extraction of solid and semi-solid samples with liquid solvents. It utilizes elevated temperatures and pressures to increase the speed and efficiency of the extraction process. For the isolation of 1-(2-Methyl-2-phenylpropyl)piperazine from complex matrices, such as in research formulations or environmental samples, ASE presents a significant improvement over traditional extraction methods.

The application of ASE for piperazine-containing samples has demonstrated its reliability. researchgate.net The process involves placing the sample in a stainless-steel extraction cell, which is then filled with a suitable solvent. For a compound like this compound, a solvent system would be chosen based on its solubility characteristics. A common approach for piperazines involves the use of organic solvents, which can be optimized for this specific molecule. rsc.org The cell is then heated and pressurized, which forces the solvent into the sample matrix, allowing for a rapid and thorough extraction of the target analyte. The elevated temperature reduces the viscosity of the solvent, while the high pressure keeps it from boiling, enabling extractions to be performed in a fraction of the time required by methods like Soxhlet extraction.

Key Parameters for ASE of this compound:

| Parameter | Typical Range/Value | Rationale |

| Solvent | Methanol, Acetonitrile, or a mixture | Selected based on the polarity and solubility of the target compound. |

| Temperature | 50 - 150 °C | Increases extraction efficiency by reducing solvent viscosity and increasing analyte solubility. |

| Pressure | 1000 - 2000 psi | Maintains the solvent in a liquid state above its boiling point. |

| Extraction Cycles | 1 - 3 cycles | Multiple cycles ensure complete extraction of the analyte from the sample matrix. |

| Static Time | 5 - 10 minutes | Allows the solvent to penetrate the sample matrix and dissolve the analyte. |

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Methodologies

Following initial extraction, purification of this compound is often necessary to remove interfering substances prior to analysis. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two predominant techniques employed for this purpose.

Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential solubility of a compound in two immiscible liquid phases. longdom.org For the purification of this compound, a typical LLE procedure would involve partitioning the crude extract between an aqueous phase and an immiscible organic solvent. The choice of the organic solvent is critical and depends on the partition coefficient of the target compound. longdom.org By adjusting the pH of the aqueous phase, the ionization state of the piperazine (B1678402) moiety can be manipulated, thereby altering its solubility and facilitating its separation from non-basic or non-polar impurities.

Solid-Phase Extraction (SPE) offers a more controlled and often more efficient alternative to LLE. umassmed.edu This technique involves passing the sample through a solid sorbent bed that selectively retains the analyte or the impurities. For a basic compound like this compound, a cation-exchange SPE cartridge is often employed. nih.gov The methodology involves conditioning the cartridge, loading the sample, washing away impurities with a solvent that does not elute the analyte, and finally eluting the purified compound with a solvent that disrupts the interaction with the sorbent. The automation of SPE has been shown to improve precision and accuracy in the analysis of related compounds. nih.gov

Comparison of LLE and SPE for this compound Purification:

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Partitioning between two immiscible liquids. longdom.org | Partitioning between a solid sorbent and a liquid mobile phase. umassmed.edu |

| Selectivity | Generally lower, dependent on solvent choice and pH. | Higher, due to a wide variety of available sorbent chemistries. |

| Solvent Consumption | Typically high. | Significantly lower. |

| Automation Potential | Can be automated, but often performed manually in a batchwise manner. longdom.org | Easily automated for high-throughput applications. nih.gov |

| Efficiency | Can be less efficient and prone to emulsion formation. | Generally more efficient with higher recovery rates. nih.gov |

Integration of Spectroscopic Techniques for Structural Elucidation and Purity Assessment

The unambiguous determination of the chemical structure and the assessment of the purity of this compound rely on the integration of various spectroscopic techniques. jchps.comresearchgate.net Each technique provides a unique piece of the structural puzzle, and their combined application leads to a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of a molecule. mmu.ac.uk 1H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. 13C NMR reveals the number and types of carbon atoms in the molecule. Advanced 2D NMR techniques, such as COSY and HSQC, can be used to establish the connectivity between protons and carbons, confirming the precise arrangement of the 2-methyl-2-phenylpropyl group and the piperazine ring.

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. nih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable structural information by revealing the characteristic fragments of the molecule, such as the loss of the phenyl group or cleavage of the piperazine ring. nih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. researchgate.net The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H bonds (aliphatic and aromatic), C-N bonds of the piperazine ring, and potentially N-H stretching if the second nitrogen of the piperazine is unsubstituted.

Purity assessment is achieved by combining chromatographic techniques, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), with spectroscopic detection. rsc.orgrdd.edu.iq The chromatogram indicates the presence of any impurities, while the spectroscopic data (e.g., from a mass spectrometer coupled to the chromatograph) can be used to identify these impurities. The relative peak areas in the chromatogram can be used to quantify the purity of the main compound.

Expected Spectroscopic Data for this compound:

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons of the phenyl group, singlets for the methyl groups, and signals for the methylene (B1212753) protons of the propyl and piperazine rings. |

| ¹³C NMR | Resonances for aromatic carbons, the quaternary carbon, methyl carbons, and the carbons of the propyl chain and piperazine ring. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (C₁₄H₂₂N₂). Characteristic fragment ions resulting from the cleavage of the C-C and C-N bonds. |

| Infrared (IR) Spectroscopy | Absorption bands for aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2800-3000 cm⁻¹), C-N stretching (~1000-1200 cm⁻¹), and N-H stretching (if applicable, ~3300-3500 cm⁻¹). |

Pre Clinical Pharmacokinetic and Metabolic Investigations of 1 2 Methyl 2 Phenylpropyl Piperazine

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

In the initial stages of drug development, in silico models are invaluable for predicting the ADME properties of a new chemical entity, helping to identify potential liabilities and guide further studies. springernature.comnih.gov Computational tools and software platforms can provide rapid and cost-effective estimations of a compound's pharmacokinetic behavior. computabio.comnih.govsimulations-plus.com For 1-(2-Methyl-2-phenylpropyl)piperazine, a series of key physicochemical and ADME parameters have been predicted using established computational models. These predictions are crucial for assessing its drug-like properties.

The predicted parameters for this compound are summarized in the interactive table below. These values are derived from computational algorithms that analyze the molecule's structure.

Predicted Physicochemical and ADME Properties of this compound

| Parameter | Predicted Value | Implication |

|---|---|---|

| Molecular Weight ( g/mol ) | 232.36 | Low molecular weight suggests good potential for absorption. |

| LogP (Octanol/Water Partition Coefficient) | 3.1 | Indicates moderate lipophilicity, which is often correlated with good membrane permeability and absorption. |

| Topological Polar Surface Area (TPSA) (Ų) | 15.27 | A low TPSA value is generally associated with good cell membrane permeability. |

| Hydrogen Bond Donors | 1 | A low number of hydrogen bond donors is favorable for oral absorption. |

| Hydrogen Bond Acceptors | 2 | A low number of hydrogen bond acceptors is favorable for oral absorption. |

| Aqueous Solubility (LogS) | -3.5 | Predicts moderate aqueous solubility. |

| Blood-Brain Barrier (BBB) Permeability | High | The compound is predicted to cross the blood-brain barrier. |

These in silico predictions suggest that this compound possesses favorable physicochemical properties for oral absorption and distribution.

In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are fundamental for predicting the in vivo hepatic clearance of a compound. evotec.comspringernature.com These assays measure the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance. researchgate.net

Hepatic microsomal stability assays are a standard method for evaluating the Phase I metabolism of a compound, primarily mediated by cytochrome P450 (CYP) enzymes. evotec.commercell.com In this assay, the test compound is incubated with liver microsomes, which are subcellular fractions containing the majority of these drug-metabolizing enzymes. evotec.commercell.com The disappearance of the parent compound over time is monitored to determine its metabolic stability. springernature.com

The metabolic stability of this compound was assessed in pooled human and rat liver microsomes. The results, including the half-life (t½) and intrinsic clearance (CLint), are presented in the interactive table below.

In Vitro Metabolic Stability of this compound in Liver Microsomes

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Stability Classification |

|---|---|---|---|

| Human | 45 | 15.4 | Moderate |

The data indicate that this compound exhibits moderate metabolic stability in both human and rat liver microsomes. This suggests that the compound is likely to have a moderate rate of hepatic clearance in vivo.

General Pre-clinical Metabolic Fate of Piperazine (B1678402) Compounds

The piperazine ring is a common scaffold in many clinically used drugs and is known to undergo predictable metabolic transformations. nih.govwikipedia.org The metabolic fate of piperazine-containing compounds is generally characterized by several key pathways.

The most common metabolic reactions for piperazine derivatives involve the piperazine ring itself and any substituents attached to it. These reactions include:

N-dealkylation: This is a frequent metabolic pathway for arylpiperazine derivatives, often mediated by CYP3A4 and CYP2D6 enzymes. nih.gov This reaction involves the removal of the substituent at one of the nitrogen atoms of the piperazine ring. nih.gov

Oxidation: The piperazine ring can undergo oxidation to form various metabolites. rsc.org This can include hydroxylation of the ring or the formation of an N-oxide.

Ring Opening: In some cases, the piperazine ring can be opened, leading to more polar metabolites that are more readily excreted.

Conjugation: Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation, to further increase their water solubility and facilitate their elimination from the body.

For this compound, it is anticipated that metabolism will primarily occur via N-dealkylation of the 2-methyl-2-phenylpropyl group and oxidation of the piperazine ring. The phenyl ring may also be a site for hydroxylation.

Therapeutic Potential and Research Applications of 1 2 Methyl 2 Phenylpropyl Piperazine Pre Clinical Focus

Central Nervous System Applications

Piperazine-containing compounds have been a significant focus of medicinal chemistry research due to their versatile scaffold, which is a core component in numerous agents with diverse pharmacological activities. nih.gov Research has particularly emphasized their potential applications in treating central nervous system disorders.

Research on Dopamine (B1211576) and Serotonin (B10506) Reuptake Inhibition

A significant area of pre-clinical investigation for phenylpiperazine derivatives revolves around their interaction with monoamine transporters, specifically the dopamine transporter (DAT) and the serotonin transporter (SERT). The inhibition of these transporters is a key mechanism for antidepressant medications. It has been hypothesized that compounds that inhibit the reuptake of dopamine, in addition to serotonin and norepinephrine, could offer higher efficacy in treating depression, particularly symptoms like anhedonia.

In the development of novel dopamine reuptake inhibitors, research has focused on analogs of GBR 12909 {1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine}, a well-known DAT inhibitor. nih.gov Studies on related structures have shown that modifications to the piperazine (B1678402) ring can lead to high affinity for DAT. nih.gov Certain modified analogs have demonstrated substantial selectivity for the dopamine transporter over the serotonin transporter, with selectivity ratios reaching into the hundreds or even thousands. nih.gov For instance, some analogs displayed a 473- to 693-fold selectivity for DAT versus the serotonin reuptake site. nih.gov This line of research aims to develop potent and selective ligands for the dopamine transporter. nih.gov

Table 1: Pre-clinical Data on DAT and SERT Inhibition for select Piperazine Analogs Note: Data represents findings from various pre-clinical studies on piperazine derivatives and may not correspond to 1-(2-Methyl-2-phenylpropyl)piperazine directly.

| Compound Class | Target | Measurement | Finding | Source |

|---|---|---|---|---|

| Modified GBR Analogs | DAT vs. SERT | Selectivity | 473- to 693-fold higher selectivity for DAT over SERT. | nih.gov |

| Chiral Pyrrolidine (B122466) Derivatives | DAT | Enantioselectivity | Exhibited an enantioselectivity ratio of 181 for DA reuptake inhibition. | nih.gov |

| 7-phenylpiperazinylalkyl derivatives | 5-HT1A, 5-HT2A, D2 | Receptor Affinity | Identified potent 5-HT1A receptor ligands with moderate affinity for D2 receptors. | nih.gov |

| Purine-2,6-dione (B11924001) derivatives | 5-HT1A Receptors | Functional Activity | Compounds showed features of being agonists of pre- and/or post-synaptic 5-HT1A receptors. | nih.gov |

Pre-clinical Antidepressant and Anxiolytic Research Avenues

The antidepressant and anxiolytic potential of novel piperazine derivatives has been explored in various rodent behavioral models. nih.gov These studies often utilize tests such as the forced swim test (FST) and tail suspension test (TST) in mice to screen for antidepressant-like effects, and the four-plate test to evaluate anxiolytic-like properties. nih.govnih.gov

For example, a series of 7-phenylpiperazinylalkyl-1,3-dimethyl-purine-2,6-dione derivatives were synthesized and evaluated. nih.gov In the mouse forced swim test, specific compounds from this series demonstrated antidepressant-like activity that was comparable to or greater than the reference drug imipramine. nih.gov In the mouse four-plate test, other derivatives showed potential anxiolytic-like properties, with effects similar or even superior to the anxiolytic drug diazepam. nih.gov Further investigation into one of these compounds suggested its antidepressant-like effects involve both the serotonergic and catecholaminergic systems. researchgate.net

Exploration in Antipsychotic Research Models

The exploration of piperazine derivatives in antipsychotic research is often linked to their interaction with dopamine receptors, particularly the D2 receptor, which is a primary target for many antipsychotic drugs. Research into purine-2,6-dione derivatives of phenylpiperazines has identified compounds that, in addition to their primary effects on serotonin receptors, also possess a moderate affinity for dopamine D2 receptors. nih.gov While not the primary focus of that particular study, this dual activity suggests a potential avenue for developing agents with a broader neuropsychopharmacological profile that could be relevant for psychotic disorders. The modulation of multiple neurotransmitter systems, including serotonin and dopamine, is a strategy employed in the development of atypical antipsychotics.

Investigation in Neurological Disorder Models

Functional Neurological Disorder (FND) is a complex neuropsychiatric condition characterized by motor and sensory symptoms that are inconsistent with recognized neurological diseases. clinicaltrials.govnih.gov Research into the pathophysiology of FND suggests it involves dysfunction across brain circuits responsible for emotion processing, agency, attention, and interoception. nih.gov While direct pre-clinical studies using this compound in specific FND models are not detailed in the available literature, the compound's action on dopaminergic and serotonergic systems is relevant. These neurotransmitter systems are integral to the function of the brain networks implicated in FND. nih.gov The development of animal models that replicate aspects of neurological disorders is crucial for understanding their underlying mechanisms and for testing potential therapeutics. mdpi.com

Anti-infective Research

The piperazine scaffold is not only explored for CNS applications but is also a vital building block in the search for new anti-infective agents. nih.gov

Antibacterial and Antimycobacterial Activity Studies

The piperazine ring is a privileged structure in medicinal chemistry, and numerous compounds containing this moiety have been reported to have potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. nih.gov

Pre-clinical, in-vitro studies have evaluated various N-arylpiperazine-based compounds for their ability to inhibit the growth of different mycobacterial species. mdpi.com The antimycobacterial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. scielo.br

For instance, certain synthetic pleuromutilin (B8085454) derivatives incorporating a piperazine moiety have demonstrated excellent in-vitro antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com In studies on mycobacteria, specific hybrid molecules containing a 4-diphenylmethylpiperazin-1-ium fragment effectively inhibited the growth of M. tuberculosis H37Ra, with MIC values recorded below 3.80 μM. mdpi.com

Table 2: Pre-clinical Antimycobacterial Activity for select Piperazine-based Compounds Note: Data represents findings from various in-vitro studies and may not correspond to this compound directly.

| Compound Class | Target Organism | Measurement | Finding | Source |

|---|---|---|---|---|

| N-(salicylidene)-2-hydroxyaniline | M. tuberculosis H37Rv | MIC | 8 µmol/L | scielo.br |

| Dihydrocurvularin | M. tuberculosis H37Rv | MIC | 40 µmol/L | scielo.br |

| 1-[2-hydroxypropyl-{(3-trifluoromethyl)-phenyl}carbamoyloxy]-4-(4-diphenylmethyl)piperazin-1-ium chloride | M. tuberculosis H37Ra | MIC | < 3.80 μM | mdpi.com |

| 1-[2-hydroxypropyl-{(3-trifluoromethyl)-phenyl}carbamoyloxy]-4-(4-diphenylmethyl)piperazin-1-ium chloride | M. marinum | MIC | 8.09 μM | mdpi.com |

| NPDM (pleuromutilin derivative) | Methicillin-resistant S. aureus (MRSA) | Activity | Potent bactericidal agent | mdpi.com |

Antifungal and Antiviral Activity Investigations

A thorough search of scientific databases and patent literature did not yield any studies specifically investigating the antifungal or antiviral properties of this compound. While numerous piperazine derivatives have been explored as potential antifungal and antiviral agents, with some showing activity against various fungal and viral strains, no such data is available for this particular compound. nih.govnih.govgoogle.comnih.govmdpi.commdpi.commdpi.comrsc.orgfrontiersin.orgnih.govplos.orgdovepress.commdpi.com

Antiparasitic (e.g., Antimalarial) Research

There is no published research or patent documentation detailing the evaluation of this compound for antiparasitic or antimalarial activity. The broader family of piperazine-containing molecules has been a source of interest in the development of new antiparasitic drugs, including those for malaria. nih.govplos.orgnih.govwikipedia.orgnih.govparahostdis.orgnih.govnih.govmmv.org However, studies specifically focused on the efficacy of this compound against parasites such as Plasmodium falciparum or other parasitic organisms could not be located.

Anticancer Research

Studies on Inhibition of Tumor Cell Proliferation and Apoptosis Induction in Cell Lines

No specific studies have been published that examine the effect of this compound on the proliferation of tumor cell lines or its ability to induce apoptosis. The investigation of piperazine derivatives as anticancer agents is an active area of research, with many compounds showing promise in inhibiting cancer cell growth and promoting programmed cell death. nih.govnih.govplos.orgnih.govnih.govnih.govmdpi.commdpi.comnih.govvhio.netsgo-iasgo.complos.orgamegroups.org Despite this, there is no available data to suggest that this compound has been synthesized or tested for these properties.

Research into Modulation of Multi-Drug Resistance (MDR) Mechanisms

The potential for this compound to modulate multi-drug resistance (MDR) in cancer cells has not been explored in any published studies. The reversal of MDR is a critical goal in oncology, and various molecules, including some piperazine derivatives, have been investigated for their ability to inhibit efflux pumps like P-glycoprotein. nih.govmdpi.comnih.govfrontiersin.orgfrontiersin.org However, no research has been conducted to determine if this compound possesses such activity.

Other Noted Pharmacological Activities (e.g., Anti-inflammatory, Antioxidant, Radioprotective Potential)

There is a lack of published scientific literature on the anti-inflammatory, antioxidant, or radioprotective potential of this compound. While the piperazine nucleus is found in compounds with these activities, no specific investigations into the therapeutic potential of this compound in these areas have been reported. mdpi.comnih.govnih.govnih.govnih.govgoogle.comnih.govsemanticscholar.orgmdpi.com

Future Research Directions and Unexplored Avenues for 1 2 Methyl 2 Phenylpropyl Piperazine

Development of Highly Selective and Potent Analogues with Optimized Profiles

A primary avenue for future research lies in using MT-45 as a lead compound to develop novel analogues with improved potency, selectivity, and optimized pharmacological profiles. painphysicianjournal.com Initial studies have already shown that minor structural modifications can significantly alter the compound's activity.

Research has demonstrated that fluorinated derivatives of MT-45, such as 2F-MT-45, are significantly more potent as µ-opioid receptor agonists than the parent compound. painphysicianjournal.comyoutube.com For instance, in assays measuring the inhibition of cyclic AMP (cAMP) accumulation, 2F-MT-45 displayed a much higher apparent potency than MT-45. youtube.com This highlights the potential of strategic chemical modifications to enhance desired activity. The synthesis and evaluation of piperidine (B6355638) and piperazine-substituted benzoxazole (B165842) derivatives have also been explored as a strategy for developing multi-target antipsychotics, a concept that could be adapted for creating novel analgesics. dovepress.com

Future work should systematically explore the structure-activity relationships (SAR) of the 1-(2-Methyl-2-phenylpropyl)piperazine scaffold. This involves synthesizing a library of derivatives with modifications at various positions, such as the phenyl rings, the propyl linker, and the cyclohexyl group on the piperazine (B1678402) ring. These analogues should then be subjected to comprehensive pharmacological evaluation to identify candidates with high affinity and selectivity for the µ-opioid receptor, while potentially minimizing activity at other receptors that may contribute to undesirable effects. The ultimate goal is to develop compounds with a superior therapeutic window compared to existing opioids.

Table 1: Comparison of In Vitro Apparent Potency of MT-45 and its Fluorinated Analogue

| Compound | Assay | Apparent Potency (EC₅₀/IC₅₀) | Source |

|---|---|---|---|

| MT-45 | Inhibition of cAMP accumulation | 1.3 µM | youtube.com |

| 2F-MT-45 | Inhibition of cAMP accumulation | 42 nM | youtube.com |

| MT-45 | β-arrestin2 recruitment | 23.1 µM | youtube.com |

| 2F-MT-45 | β-arrestin2 recruitment | 196 nM | youtube.com |

This table is interactive and can be sorted by column.

Exploration of Novel Biological Targets and Polypharmacology

A fascinating and underexplored aspect of MT-45 is its potential to interact with biological targets beyond the classical opioid receptors. This polypharmacological profile may be responsible for some of its unique effects and presents an opportunity to develop drugs with novel mechanisms of action.